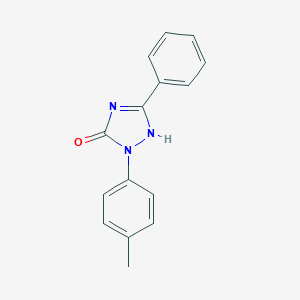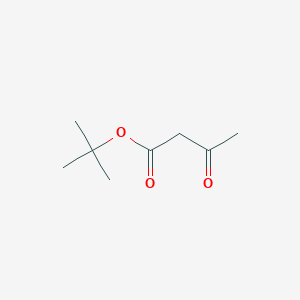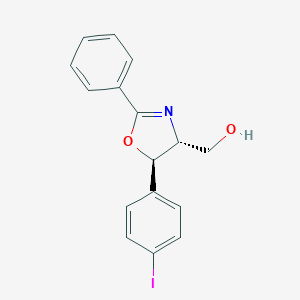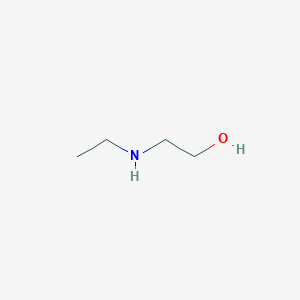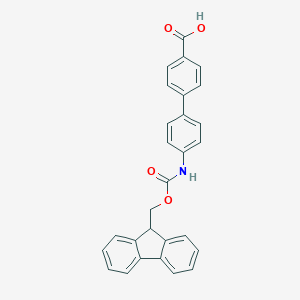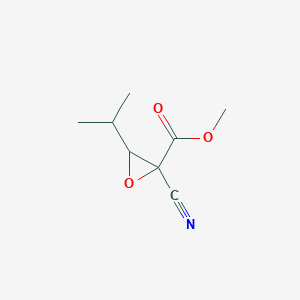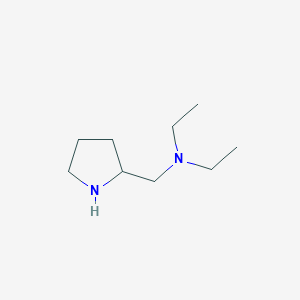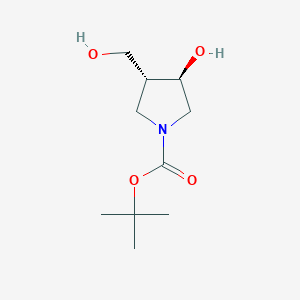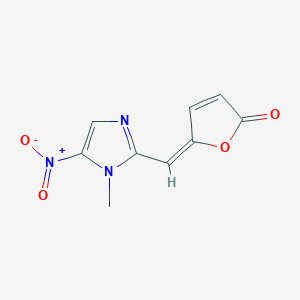
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone, commonly known as MNIMF, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIMF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 234.19 g/mol.
Wirkmechanismus
The mechanism of action of MNIMF is not fully understood. However, it is believed that MNIMF exerts its antimicrobial and anticancer effects by interfering with the DNA replication process. MNIMF has been shown to bind to the DNA molecule, causing structural changes that inhibit the replication process.
Biochemische Und Physiologische Effekte
MNIMF has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MNIMF has also been shown to inhibit the production of reactive oxygen species, which are known to cause cellular damage. Additionally, MNIMF has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MNIMF has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. MNIMF is also soluble in organic solvents, making it easy to work with in the laboratory. However, MNIMF has some limitations as a research tool. It is a relatively new compound, and its properties are not fully understood. Additionally, MNIMF is a highly reactive compound and can be toxic in high concentrations.
Zukünftige Richtungen
There are several future directions for research on MNIMF. One potential application is in the development of new antimicrobial agents. MNIMF has shown promising results as a potent antimicrobial agent, and further research could lead to the development of new antibiotics. Another potential application is in the development of new anticancer agents. MNIMF has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, MNIMF could be investigated for its potential applications in other fields, such as anti-inflammatory therapy and drug delivery.
Synthesemethoden
MNIMF can be synthesized through a multi-step process starting from 2-acetylfuran. The first step involves the conversion of 2-acetylfuran to 2,3-epoxy-2,3-dihydrofuran, followed by the reaction with methylamine and nitromethane to form the intermediate compound. The final step involves the reaction of the intermediate with formaldehyde to yield MNIMF.
Wissenschaftliche Forschungsanwendungen
MNIMF has been extensively studied for its potential applications in various fields. It has shown promising results as a potent antimicrobial agent against a wide range of bacteria and fungi. MNIMF has also been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
123533-90-4 |
|---|---|
Produktname |
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone |
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
(5E)-5-[(1-methyl-5-nitroimidazol-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(10-5-8(11)12(14)15)4-6-2-3-9(13)16-6/h2-5H,1H3/b6-4+ |
InChI-Schlüssel |
PNLBIZRYMSYUFN-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=CN=C1/C=C/2\C=CC(=O)O2)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
Synonyme |
(5E)-5-[(1-methyl-5-nitro-imidazol-2-yl)methylidene]furan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



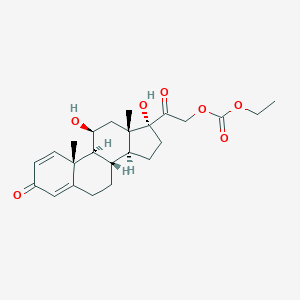

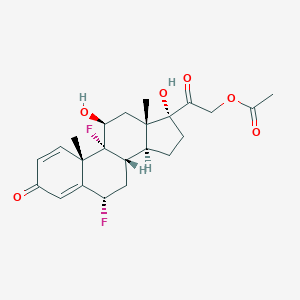
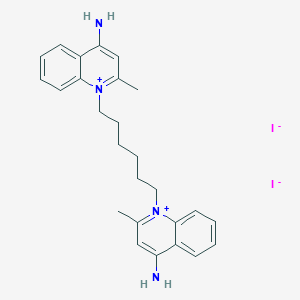
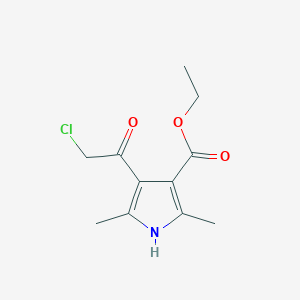
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
